5-(4-Bromo-3-fluorophenyl)thiazol-2-amine
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Overview
Description
5-(4-Bromo-3-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 4-bromo-3-fluorobenzoyl chloride under alkaline conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against pathogenic bacteria and fungi.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the fluorine atom.
5-(4-Fluorophenyl)thiazol-2-amine: Similar structure but lacks the bromine atom.
Uniqueness
The presence of both bromine and fluorine atoms in 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine enhances its biological activity and selectivity compared to similar compounds. This dual substitution pattern allows for unique interactions with biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C9H6BrFN2S |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-(4-bromo-3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
IWUJEJRAPQXFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)F)Br |
Origin of Product |
United States |
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